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3-Methyl-1,2-oxazol-5-ol, also known by its tautomeric name 3-methylisoxazol-5-one, is a five-
membered heterocyclic compound that serves as a pivotal building block in medicinal
chemistry and materials science. The isoxazole ring system is a "privileged scaffold,” frequently
found in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Its
unique electronic properties, metabolic stability, and ability to engage in various non-covalent
interactions make it an attractive moiety for the design of novel therapeutic agents.[2] This
guide provides a comprehensive overview of the fundamental chemistry, synthesis, and
reactivity of 3-Methyl-1,2-oxazol-5-ol, with a focus on its applications and the underlying
principles that guide its use in research and drug development.

Physicochemical Properties and Tautomeric Nature

The defining characteristic of 3-Methyl-1,2-oxazol-5-ol is its existence as a mixture of
tautomers. This equilibrium is highly sensitive to the surrounding environment, such as the
solvent, and dictates the molecule's reactivity and spectroscopic properties.

Core Properties

The fundamental properties of 3-Methyl-1,2-oxazol-5-ol are summarized below.
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Property Value Source

CAS Number 45469-93-0 [ChemScene][3]
Molecular Formula CaHsNO2 [ChemScene][3]
Molecular Weight 99.09 g/mol [ChemScene][3]
SMILES OC1=CC(C)=NO1 [ChemScene][3]
Topological Polar Surface Area

(TPSA) 46.26 A2 [ChemScene][3]
LogP 0.68862 [ChemScene][3]
Hydrogen Bond Donors 1 [ChemScene][3]
Hydrogen Bond Acceptors 3 [ChemScene][3]

The Critical Role of Tautomerism

3-Methyl-1,2-oxazol-5-ol exists in three main tautomeric forms: the hydroxyl (OH), the amino
(NH), and the methylene (CH) forms. Theoretical and experimental studies have shown that the
relative stability of these tautomers is influenced by substituent groups and the polarity of the
solvent.[4][5]

o OH-form (3-methyl-1,2-o0xazol-5-ol): The enolic form, which gives the compound its "-ol"
suffix.

e NH-form (3-methylisoxazol-5(2H)-one): An amide-like tautomer. Spectrometric studies
suggest this form can predominate in organic solutions.[6]

e CH-form (3-methylisoxazol-5(4H)-one): A ketone-like tautomer, often found to be the most
stable form in computational studies.[4]

In aqueous solutions, the molecule may dissociate into its anionic form, further complicating the
equilibrium.[6] This tautomerism is not merely a structural curiosity; it is central to the
molecule's reactivity, determining which atoms act as nucleophiles or electrophiles in
subsequent reactions.
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Caption: Tautomeric equilibrium of 3-Methyl-1,2-oxazol-5-ol.

Synthesis Methodologies

The synthesis of the isoxazol-5-one core is well-established, with methods prioritizing
efficiency, atom economy, and green chemistry principles.

Classical Synthesis: Condensation Reaction

A prevalent and straightforward method involves the cyclocondensation of a [3-ketoester, such
as ethyl acetoacetate, with hydroxylamine hydrochloride.[7] This reaction is often catalyzed by
an acid or base and provides a direct route to the heterocyclic core. The choice of catalyst and
solvent can be optimized to achieve high yields.[7]

Experimental Protocol: Three-Component Synthesis of
4-Arylmethylene-3-methylisoxazol-5(4H)-one

This protocol describes an efficient, one-pot synthesis of isoxazol-5-one derivatives, which are
direct products of the core's reactivity. This method highlights the use of multi-component
reactions, a key strategy in modern organic synthesis.[7]

Materials:
o Aryl/heteroaryl aldehyde (1.0 mmol)
o Ethyl acetoacetate (1.0 mmol)

¢ Hydroxylamine hydrochloride (1.0 mmol)
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e Malic acid (10 mol%)

e Water (5 mL)

Procedure:

o A mixture of the aryl aldehyde, ethyl acetoacetate, hydroxylamine hydrochloride, and malic
acid is prepared in water.

e The reaction mixture is stirred at 50 °C.

e The progress of the reaction is monitored by Thin-Layer Chromatography (TLC).

e Upon completion, the reaction mixture is cooled to room temperature.

e The solid product is collected by filtration, washed with cold water, and dried to afford the
desired 4-arylmethylene-3-methylisoxazol-5(4H)-one derivative.[7]

Causality: The use of malic acid, a green catalyst, and water as a solvent makes this procedure
environmentally benign. The one-pot nature of the reaction avoids the need to isolate
intermediates, saving time and resources. The reaction proceeds via an initial formation of the
3-methylisoxazol-5-one core, which then undergoes a Knoevenagel condensation with the
aldehyde.
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Caption: Workflow for the one-pot synthesis of isoxazol-5-one derivatives.

Reactivity and Spectroscopic Characterization

The chemical behavior of 3-Methyl-1,2-oxazol-5-0l is largely dictated by its tautomeric
equilibrium and the inherent properties of the isoxazole ring.

Chemical Reactivity

The molecule serves as a versatile precursor for a wide range of derivatives. The active
methylene group in the CH-tautomer is particularly reactive and readily participates in
condensation reactions with aldehydes and ketones to form 4-ylidene derivatives.[7][8] The
nitrogen and oxygen atoms can also be alkylated or acylated, providing further avenues for
structural diversification.
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Spectroscopic Analysis

* NMR Spectroscopy: *H and 3C NMR are crucial tools for characterizing isoxazole derivatives
and studying their tautomerism. In H NMR, the methyl group typically appears as a singlet
around o 2.2-2.3 ppm, while the vinylic proton in 4-benzylidene derivatives is observed
further downfield around & 7.3 ppm.[9] The chemical shifts of the ring protons and carbons
can vary significantly between tautomers, allowing for their study in solution.[5]

o Crystallography: X-ray crystallography provides definitive structural information in the solid
state. Studies on related derivatives reveal that the isoxazole ring is essentially planar.[10]
[11] Crystal packing is often stabilized by intermolecular interactions like C—H:--O hydrogen
bonds and mt—t stacking, which are important for molecular recognition in biological systems.
[81[12]

Role in Drug Development and Biological Activity

The isoxazole scaffold is a cornerstone of modern medicinal chemistry, and derivatives of 3-
Methyl-1,2-oxazol-5-ol are actively investigated for a multitude of therapeutic applications.[1]
[13]

A Privileged Scaffold in Medicinal Chemistry

The isoxazole ring is valued for its ability to act as a bioisostere for other functional groups,
such as esters or amides, while offering improved metabolic stability and pharmacokinetic
properties. Its derivatives have demonstrated a wide spectrum of pharmacological activities,
including anti-inflammatory, antimicrobial, anticancer, and antiviral effects.[1][14][15][16]

Key Therapeutic Areas

o Anti-inflammatory Agents: Certain derivatives have been developed as potent inhibitors of
inflammatory pathways, highlighting their potential in treating autoimmune diseases.[17]

o CNS Disorders: By modifying the core structure, researchers have synthesized potent and
selective inhibitors of the Dopamine Transporter (DAT).[18] Such compounds are
investigated as potential treatments for cocaine addiction and for diagnostic imaging of
dopamine neuron compromise.[18]
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» Antimicrobial Agents: The isoxazole moiety is present in several clinically used antibiotics,
such as cloxacillin.[2] Novel synthetic derivatives continue to be explored for their activity
against both Gram-positive and Gram-negative bacteria, as well as various fungal
pathogens.[2][13]

» Anticancer Therapeutics: Numerous isoxazole-containing compounds have been shown to
inhibit the proliferation of cancer cell lines, often by inducing apoptosis (programmed cell
death) through mechanisms like caspase-3 activation.[19]
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Caption: Therapeutic applications derived from the isoxazole core.

Conclusion and Future Outlook

3-Methyl-1,2-oxazol-5-ol is a molecule of significant academic and industrial interest. Its rich
chemistry, dominated by its tautomeric nature, provides a foundation for the synthesis of a vast
library of derivatives. The proven track record of the isoxazole scaffold in successful drug
candidates ensures that this compound will remain a valuable building block for future
research. Ongoing work will likely focus on developing more efficient and sustainable synthetic
methods, exploring novel biological activities, and leveraging computational chemistry to
design next-generation therapeutics with enhanced potency and selectivity. The versatility of
this simple heterocycle continues to offer profound opportunities for innovation in science and
medicine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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